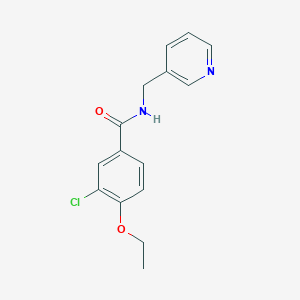
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, C15H15ClN2O2, and is a white or off-white crystalline powder.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid protein (a hallmark of Alzheimer's disease), and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its high purity, stability, and solubility in various solvents. However, the limitations of using this compound include its high cost and potential toxicity.
Orientations Futures
There are several future directions for the research on 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
3. Investigation of the potential use of this compound as a tool compound for the study of various biological pathways.
4. Investigation of the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
5. Investigation of the potential toxicity of this compound and its effects on human health.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential use as a tool compound for the investigation of various biological pathways.
Propriétés
Formule moléculaire |
C15H15ClN2O2 |
|---|---|
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-6-5-12(8-13(14)16)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) |
Clé InChI |
GXOLPJRFYPAPMV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)

![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)


![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)